Cyclopropanamine, 1-(3,4-dimethoxyphenyl)-
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
1017388-31-6 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C11H15NO2/c1-13-9-4-3-8(7-10(9)14-2)11(12)5-6-11/h3-4,7H,5-6,12H2,1-2H3 |
InChI Key |
WRRLWQMERKKTLF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CC2)N)OC |
Origin of Product |
United States |
Structural Significance of the Cyclopropanamine Scaffold in Bioactive Molecules
The cyclopropylamine (B47189) unit is a valuable building block in medicinal chemistry, prized for the unique structural and electronic properties it imparts to a molecule. nih.gov As the smallest possible carbocyclic ring, the cyclopropane (B1198618) moiety is highly strained, which enhances its chemical reactivity. This feature, combined with the nucleophilic amino group, makes cyclopropylamine a versatile intermediate for a variety of chemical transformations. nih.gov
The significance of the cyclopropanamine scaffold is evident in its incorporation into a wide range of bioactive molecules. nih.gov Key attributes include:
Conformational Rigidity: The three-membered ring acts as a rigid conformational anchor. In drug design, restricting the flexibility of a molecule can lead to higher binding affinity and selectivity for its biological target.
Metabolic Stability: The cyclopropyl (B3062369) group can serve as a metabolically stable replacement for other chemical groups that are more susceptible to enzymatic degradation in the body, such as isopropyl or gem-dimethyl groups.
Bioisosterism: It can act as a bioisostere for other functional groups, like a phenyl ring or a double bond, helping to fine-tune the pharmacological profile of a compound.
Synthetic Intermediate: Cyclopropylamine and its derivatives are crucial intermediates in the synthesis of complex pharmaceuticals, including antiviral, anticancer, and antidepressant medications. For instance, they are foundational in creating certain monoamine oxidase inhibitors (MAOIs) that regulate neurotransmitter activity.
The combination of these features makes the cyclopropylamine scaffold a powerful tool for medicinal chemists to create novel therapeutic agents. nbinno.com
Importance of Dimethoxyphenyl Moieties in Pharmacologically Relevant Amines
The 3,4-dimethoxyphenyl group is a frequently occurring structural motif in a vast number of pharmacologically active compounds. The two methoxy (B1213986) (-OCH3) groups on the phenyl ring significantly influence the molecule's electronic properties and its interactions with biological targets. researchgate.netnih.gov
The importance of this moiety can be attributed to several factors:
Hydrogen Bonding: The oxygen atoms of the methoxy groups can act as hydrogen bond acceptors, which is a critical interaction for the binding of a drug to its receptor or enzyme target. researchgate.net
Lipophilicity and Solubility: Methoxy groups increase the lipophilicity (fat-solubility) of a molecule compared to a simple phenyl ring. This property is crucial for a drug's ability to cross cell membranes and be absorbed by the body. researchgate.net
Metabolic Interactions: The methoxy groups can be sites of metabolism, typically through O-demethylation by cytochrome P450 enzymes. This metabolic pathway can lead to the formation of active or inactive metabolites, influencing the drug's duration of action.
Receptor Selectivity: The substitution pattern of the methoxy groups on the phenyl ring can dictate the compound's selectivity for different receptor subtypes. For example, the positioning of these groups is critical for the activity of selective serotonin (B10506) 5-HT2A receptor agonists. semanticscholar.orgnih.gov
Compounds containing the dimethoxyphenyl moiety have demonstrated a wide range of biological activities, including potent anti-inflammatory effects and cardiotropic actions. nih.govresearchgate.net This versatility underscores the importance of the dimethoxyphenyl group in the design of new drugs. nih.gov
Overview of Current and Emerging Research Trajectories for Cyclopropanamine Derivatives
Strategic Retrosynthetic Analysis of the 1-(3,4-Dimethoxyphenyl)cyclopropanamine Core
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.comresearchgate.net For Cyclopropanamine, 1-(3,4-dimethoxyphenyl)-, the key strategic disconnections involve the carbon-nitrogen bond and the carbon-carbon bonds of the cyclopropane ring.
Two primary retrosynthetic pathways can be envisioned:
Pathway A: Disconnection of the C-N bond. This is a common strategy that simplifies the target to a 1-(3,4-dimethoxyphenyl)cyclopropane functionalized with a group that can be readily converted to an amine. A prime candidate for this functional group interconversion (FGI) is a carboxylic acid or its derivative (e.g., an ester or acyl azide). This precursor can then undergo reactions like the Curtius, Hofmann, or Schmidt rearrangement to install the amine group. This approach focuses the main challenge on the stereoselective synthesis of the substituted cyclopropanecarboxylic acid.
Pathway B: Disconnection of the cyclopropane ring. This approach breaks down the three-membered ring itself. The most logical disconnection leads to an alkene precursor, specifically 3,4-dimethoxystyrene, and a one-carbon unit suitable for cyclopropanation, such as a carbene or a carbene equivalent. youtube.com Alternatively, a disconnection of two C-C bonds of the ring could lead to a 1,3-difunctional propane derivative, which can form the ring via an intramolecular cyclization.
These distinct strategies guide the selection of forward-synthesis reactions, with carbene additions and intramolecular cyclizations being the primary methods for ring formation, while the aryl group is either present from the start or added via substitution or coupling reactions.
**2.2. Direct and Indirect Approaches to Cyclopropane Ring Formation
The construction of the strained three-membered ring is the central challenge in synthesizing the target compound. Both intermolecular (direct) and intramolecular (indirect) methods are employed.
The addition of a carbene or carbenoid to an olefin is one of the most powerful and widely used methods for synthesizing cyclopropanes. researchgate.net In the context of the target molecule, this involves the reaction of a carbene precursor with a substituted styrene.
The general mechanism involves the generation of a carbene, a neutral, divalent carbon species, which then adds across the double bond of an alkene in a concerted or stepwise fashion. rochester.edu Transition metal catalysts, particularly those based on copper, rhodium, and iron, are often used to mediate this transformation by forming a metal-carbene intermediate, which modulates the reactivity and can impart stereoselectivity. researchgate.netharvard.edu Diazo compounds, such as ethyl diazoacetate (EDA), are common carbene precursors. nih.gov
The cyclopropanation of styrene derivatives is a well-studied reaction. For instance, heme-containing proteins can catalyze carbene transfer to olefins to produce cyclopropanes with high activity and selectivity. rochester.edu Metal-free systems using Lewis acids like tris(pentafluorophenyl)borane have also been developed as more sustainable alternatives to transition-metal catalysts. nih.gov The electronic properties of both the styrene and the carbene precursor can significantly influence the reaction's efficiency and selectivity. nih.gov
| Catalyst / Reagent | Alkene Substrate | Carbene Precursor | Conditions | Yield | Diastereomeric Ratio (trans:cis) | Reference |
| Rh₂(OAc)₄ | Styrene | Ethyl Diazoacetate | Dichloromethane, rt | High | Varies | researchgate.net |
| Cu(acac)₂ | 4-Methoxystyrene | Ethyl Diazoacetate | Toluene, 80°C | Good | Predominantly trans | researchgate.net |
| Fe(Pc)Cl | Styrene (metabolically generated) | Ethyl Diazoacetate | In vivo (E. coli culture) | 44% conversion | 3.0:1 | harvard.edu |
| B(C₆F₅)₃ | Aryl-substituted Styrene | Aryldiazoacetate | Dichloromethane, rt | >95% | >20:1 | nih.gov |
| Trimethylsulfoxonium iodide / NaH | (E)-3-(3,4-difluorophenyl)acrylic acid methyl ester | N/A (Ylide) | DMSO | N/A | N/A | google.com |
This table presents representative examples of cyclopropanation reactions. Conditions and outcomes can vary significantly based on specific substrates and reagents.
An alternative to intermolecular carbene addition is the formation of the cyclopropane ring through an intramolecular reaction. This strategy involves a linear precursor that already contains the three carbon atoms destined to form the ring. The cyclization is typically achieved via a nucleophilic substitution reaction where a carbanion displaces a leaving group at the 3-position. nih.gov
A classic example is the Perkin reaction, which involves the intramolecular displacement of a leaving group. nih.gov Modern variations of this approach offer high levels of control and efficiency. For example, a common precursor would be a 1,3-dihalopropane derivative or a compound with a leaving group on one end and an electron-withdrawing group (like an ester or nitrile) on the other to facilitate the formation of the necessary nucleophilic carbanion.
More advanced methods include transition-metal-catalyzed intramolecular cyclizations. Palladium-catalyzed reactions, such as aza-Wacker-type cyclizations of vinyl cyclopropanecarboxamides, can be used to construct related bicyclic systems, demonstrating the utility of palladium in forming C-N bonds in a cyclopropane context. nih.gov Another approach involves hydrogen-borrowing catalysis, where a ketone is alkylated and subsequently undergoes intramolecular displacement of a leaving group to form an α-cyclopropyl ketone, a precursor that can be converted to the target amine. nih.gov
Introduction of the 3,4-Dimethoxyphenyl Substituent
The installation of the aryl moiety can be accomplished either by starting with a precursor already containing the 3,4-dimethoxyphenyl group or by attaching it to a pre-formed cyclopropane ring.
Attaching the 3,4-dimethoxyphenyl group to a pre-existing cyclopropylamine core via electrophilic aromatic substitution (SEAr) is theoretically possible but practically challenging. wikipedia.org Reactions like Friedel-Crafts alkylation or acylation would require a cyclopropane derivative that can act as an electrophile and an activated aromatic ring (1,2-dimethoxybenzene). wikipedia.org
However, the amino group of an arylamine is a strong activating group, but it presents significant challenges in Friedel-Crafts reactions because it acts as a Lewis base and coordinates strongly with the Lewis acid catalyst, deactivating the ring. libretexts.org To circumvent this, the amine would need to be protected, for example, as an amide. The protected amine could then direct electrophilic substitution. However, this multi-step sequence is often less efficient than starting with 3,4-dimethoxy-substituted precursors.
Modern synthetic chemistry offers powerful tools for forming carbon-carbon bonds through transition-metal-catalyzed cross-coupling reactions. youtube.com These methods provide a robust and versatile route to attach the 3,4-dimethoxyphenyl ring to a cyclopropane core.
This strategy involves coupling an organometallic cyclopropane reagent with an aryl halide (or triflate), or vice versa. Several named reactions are applicable:
Suzuki Coupling: This involves the reaction of a cyclopropylboronic acid or ester with a 3,4-dimethoxyphenyl halide (e.g., 4-bromo-1,2-dimethoxybenzene) in the presence of a palladium catalyst and a base. organic-chemistry.org
Nickel-Catalyzed Cross-Coupling: Nickel catalysts can be used to couple cyclopropylamine derivatives (as NHP esters) directly with (hetero)aryl halides, providing a direct route to 1-arylcyclopropylamines. organic-chemistry.org
Other Couplings: Reactions involving cyclopropyl (B3062369) Grignard reagents or organozinc compounds can also be coupled with aryl halides using palladium or nickel catalysts. organic-chemistry.org
These coupling reactions are often tolerant of a wide range of functional groups and proceed under relatively mild conditions, making them a highly effective strategy for the late-stage introduction of the aryl group or for building a library of analogues.
| Coupling Reaction | Cyclopropane Partner | Aryl Partner | Catalyst System | Conditions | Yield | Reference |
| Suzuki-Miyaura | Potassium cyclopropyltrifluoroborate | Aryl Chlorides | Pd(OAc)₂ / SPhos | Toluene/H₂O, 100°C | Good to Excellent | organic-chemistry.org |
| Nickel-Catalyzed Reductive | Cyclopropylamine NHP Ester | (Hetero)aryl Halides | NiCl₂·glyme / dtbbpy | DMA, rt | Good | organic-chemistry.org |
| Palladium-Catalyzed | Cyclopropylmagnesium bromide | Aryl Bromides | Pd(OAc)₂ / P(tBu)₃ | THF / ZnBr₂ | Very Good | organic-chemistry.org |
| Cobalt-Catalyzed | Cyclopropyl Grignard | Alkyl Iodides | CoCl₂ / Me-DuPhos | THF, 0°C to rt | Good | organic-chemistry.org |
This table illustrates general cross-coupling methods for forming aryl-cyclopropane bonds. Specific conditions may vary.
Amine Functional Group Construction and Modification
The introduction and modification of the amine group are pivotal steps in the synthesis of cyclopropanamines. Various classical and modern organic reactions are employed to install the nitrogen-containing functionality onto the cyclopropyl scaffold.
Reductive amination is a versatile method for forming amines from carbonyl compounds. This process typically involves the reaction of a ketone or aldehyde with ammonia or a primary or secondary amine to form an imine or enamine, which is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).
In the context of 1-arylcyclopropanamines, a relevant ketone precursor, such as 1-(3,4-dimethoxyphenyl)cyclopropyl methyl ketone, could theoretically undergo reductive amination. The choice of catalyst can be critical, with studies showing that a rhodium catalyst can lead to the traditional reductive amination product, while a ruthenium catalyst might enable novel ring-expansion reactions to form pyrrolidines. nih.gov The efficiency of reductive amination can be influenced by the choice of reagents and reaction conditions, as summarized in the table below.
| Reducing Agent | Typical Conditions | Notes |
| Sodium Borohydride (NaBH₄) | Methanol, reflux | A common and cost-effective reagent. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane, room temperature | Mild and selective, often used for acid-sensitive substrates. |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, controlled pH | Effective but toxic due to the potential release of cyanide. |
| Catalytic Hydrogenation (H₂/Catalyst) | Palladium (Pd), high pressure | A "green" alternative, but may not be compatible with all functional groups. |
This table presents a generalized overview of common reductive amination conditions.
The Hofmann degradation, or Hofmann rearrangement, is a well-established method for converting a primary amide into a primary amine with one fewer carbon atom. wikipedia.org This reaction proceeds by treating the amide with bromine and a strong base, such as sodium hydroxide, to form an isocyanate intermediate, which is then hydrolyzed to the amine. wikipedia.orgmasterorganicchemistry.com
This methodology has been successfully applied to the synthesis of the parent cyclopropanamine from cyclopropanecarboxamide. google.com The process involves the in-situ formation of sodium hypobromite, which reacts with the amide. wikipedia.org A patent describes a continuous process where cyclopropanecarboxylic acid amide is treated with a hypochlorite solution and sodium hydroxide, followed by heating, to produce cyclopropanamine in high yields. google.com
Key Steps in Hofmann Degradation of Cyclopropanecarboxamide:
N-Bromination: The primary amide reacts with hypobromite (formed from Br₂ and NaOH) to form an N-bromoamide.
Anion Formation: A proton is abstracted from the nitrogen by the base.
Rearrangement: The cyclopropyl group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion to form an isocyanate.
Hydrolysis: The isocyanate is hydrolyzed by water to a carbamic acid, which spontaneously decarboxylates to yield the final cyclopropanamine. wikipedia.org
Alternative reagents to bromine, such as sodium hypochlorite or N-bromosuccinimide, can also be used. wikipedia.org Another variation involves using hydrogen peroxide in the presence of a catalyst for the Hofmann rearrangement. google.com
Ammonolysis is a chemical reaction in which ammonia acts as a nucleophile, leading to the cleavage of a bond. youtube.comyoutube.com In the synthesis of cyclopropanamine precursors, ammonolysis can be used to convert esters into amides. For instance, the conversion of a hindered cyclopropanecarboxylate ester to cyclopropanecarboxamide can be achieved through ammonolysis. google.com This carboxamide is the direct precursor for the Hofmann degradation to yield cyclopropanamine.
Stereoselective Synthesis of Enantiopure Cyclopropanamines
The biological activity of chiral molecules often depends on their specific stereochemistry. Therefore, the development of stereoselective methods to synthesize enantiomerically pure cyclopropanamines is of significant importance.
A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereoselective transformation, the auxiliary is removed. This strategy has been applied to the synthesis of chiral cyclopropanes.
One approach involves the use of Evans' oxazolidinones or Oppolzer's camphorsultam as chiral auxiliaries. wikipedia.orgnih.gov For example, a substituted cinnamic acid can be derivatized with Oppolzer's sultam. google.com The resulting chiral adduct then undergoes a diastereoselective cyclopropanation. Subsequent cleavage of the auxiliary yields the enantiomerically enriched cyclopropanecarboxylic acid, which can then be converted to the corresponding amine via a Curtius rearrangement. google.com The high degree of stereocontrol is achieved due to the steric hindrance imposed by the chiral auxiliary, which directs the incoming reagents to one face of the molecule.
| Chiral Auxiliary | Typical Application | Key Feature |
| Evans' Oxazolidinones | Asymmetric alkylations, aldol reactions | Forms a rigid bicyclic system, providing excellent facial shielding. nih.gov |
| Oppolzer's Camphorsultam | Diastereoselective cyclopropanation | Highly crystalline derivatives often allow for purification by recrystallization. google.com |
| (R,R)- and (S,S)-pseudoephedrine | Asymmetric alkylation | Readily available and recoverable. |
This table provides examples of chiral auxiliaries and their applications in asymmetric synthesis.
Asymmetric catalysis is a powerful tool for the synthesis of chiral compounds, offering high enantioselectivity with only a small amount of a chiral catalyst. nih.gov The cyclopropane ring itself can be constructed using various catalytic asymmetric cyclopropanation reactions. nih.govprinceton.edudicp.ac.cnscispace.comorganic-chemistry.orgnih.govresearchgate.net
A key strategy for synthesizing enantiopure 1-arylcyclopropanamines involves the Corey-Bakshi-Shibata (CBS) reduction of a prochiral ketone precursor. vulcanchem.comwikipedia.org The CBS reduction employs a chiral oxazaborolidine catalyst to enantioselectively reduce a ketone to a chiral alcohol with high enantiomeric excess. wikipedia.orgresearchgate.net This chiral alcohol is a versatile intermediate that can be further elaborated to the final cyclopropanamine. For instance, the synthesis of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine utilizes a CBS asymmetric reduction as a crucial step. The process often starts with the reduction of a substituted acetophenone derivative. The resulting chiral alcohol then undergoes transformations to build the cyclopropane ring and introduce the amine functionality.
Illustrative Synthetic Sequence using CBS Reduction:
Asymmetric Reduction: A prochiral ketone, such as 2-chloro-1-(3,4-difluorophenyl)ethanone, is reduced using a chiral oxazaborolidine catalyst and a borane source (e.g., borane dimethylsulfide complex) to yield a chiral chlorohydrin. google.com
Cyclization: The chiral chlorohydrin is treated with a base to effect an intramolecular cyclization, forming a chiral epoxide.
Ring Opening and Functional Group Manipulation: The epoxide is opened, and subsequent chemical steps lead to the formation of the cyclopropane ring and the installation of the amine group, preserving the stereochemistry established in the CBS reduction step.
This catalytic approach avoids the use of stoichiometric amounts of chiral reagents, making it more atom-economical and suitable for larger-scale synthesis. nih.gov
Diastereomeric Salt Formation and Resolution Techniques
The separation of enantiomers from a racemic mixture of cyclopropanamine, 1-(3,4-dimethoxyphenyl)-, and its analogues can be effectively achieved through diastereomeric salt formation. This classical resolution technique relies on the reaction of the racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid. wikipedia.orglibretexts.org This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, possess different physical properties such as solubility. pharmtech.comlibretexts.org This difference in solubility allows for their separation by fractional crystallization. wikipedia.org
The process begins by dissolving the racemic amine and a selected chiral resolving agent in a suitable solvent. The choice of solvent is critical as it significantly influences the crystallization process and the efficiency of the resolution. One of the diastereomeric salts will be less soluble in the chosen solvent and will preferentially crystallize out of the solution. google.com The solid, diastereomerically enriched salt is then separated by filtration. Subsequently, the chiral resolving agent is removed by treatment with a base, which liberates the free amine, now enriched in one enantiomer. The more soluble diastereomeric salt remains in the filtrate and can be processed separately to recover the other enantiomer.
For aryl-cyclopropylamines, chiral acids are common resolving agents. The efficiency of the resolution depends on the specific combination of the amine, the resolving agent, and the solvent system. A screening process is often necessary to identify the optimal conditions for achieving high diastereomeric and enantiomeric excess. veranova.com For instance, in the resolution of the closely related trans-2-phenylcyclopropylamine, tartaric acid has been used effectively in ethanol, causing the diastereomeric tartrate salts to precipitate, which can then be separated. google.com Similarly, for resolving chiral cyclopropane carboxylic acids, which are precursors to the amines, cinchona alkaloids have proven effective. mdpi.com
Table 1: Common Chiral Resolving Agents for Amines
| Resolving Agent | Type | Reference |
|---|---|---|
| Tartaric Acid | Chiral Acid | google.comrsc.org |
| Mandelic Acid | Chiral Acid | wikipedia.org |
| Camphorsulfonic Acid | Chiral Acid | wikipedia.org |
| Brucine | Chiral Base (for acidic compounds) | libretexts.org |
| (S)-Phenylethylamine | Chiral Amine (for acidic compounds) | nih.gov |
| Cinchona Alkaloids (e.g., Cinchonine, Cinchonidine) | Chiral Base (for acidic compounds) | mdpi.com |
Biocatalytic Synthesis and Enzymatic Transformations
Biocatalysis offers a powerful and green alternative for the synthesis of enantiomerically pure cyclopropanamines. These methods utilize enzymes to catalyze reactions with high stereoselectivity, often under mild conditions. Two primary biocatalytic strategies are applicable: asymmetric synthesis to directly form the desired enantiomer, and kinetic resolution to separate a racemic mixture.
Asymmetric Biocatalytic Cyclopropanation: Engineered heme proteins, such as variants of cytochrome P450 and myoglobin, have been developed to catalyze the asymmetric cyclopropanation of olefins. nih.gov This approach typically involves the enzymatic transfer of a carbene moiety, generated from a diazo precursor like ethyl diazoacetate, to an olefin. nih.govresearchgate.net For the synthesis of a 1-aryl-cyclopropanamine, a styrene derivative (e.g., 3,4-dimethoxystyrene) would serve as the substrate. The enzyme's chiral active site controls the orientation of the reactants, leading to the formation of the cyclopropane ring with high diastereo- and enantiopurity. nih.govwpmucdn.com While this method directly produces a cyclopropane carboxylate, it can be converted to the desired amine via subsequent chemical steps, such as a Curtius rearrangement.
Enzymatic Kinetic Resolution: Kinetic resolution is a widely used biocatalytic method for separating enantiomers from a racemic mixture. nih.govwikipedia.org This technique employs an enzyme that selectively reacts with only one enantiomer of the racemate. For racemic 1-(3,4-dimethoxyphenyl)cyclopropanamine, a lipase could be used to catalyze the enantioselective acylation of the amine group. mdpi.com In this process, the racemic amine is treated with an acyl donor (e.g., vinyl acetate) in the presence of the lipase. The enzyme will preferentially acylate one enantiomer (e.g., the (S)-enantiomer), leaving the other enantiomer (the (R)-enantiomer) unreacted. The resulting acylated product and the unreacted amine can then be easily separated by standard chromatographic or extraction methods. This approach can yield products with very high enantiomeric excess. mdpi.comresearchgate.net To improve the theoretical maximum yield of 50%, the kinetic resolution can be combined with in-situ racemization of the unreacted enantiomer in a process known as dynamic kinetic resolution (DKR). nih.govnih.gov
Table 2: Overview of Biocatalytic Approaches
| Strategy | Enzyme Class | Reaction Type | Key Feature | Reference |
|---|---|---|---|---|
| Asymmetric Synthesis | Engineered Heme Proteins (e.g., Myoglobin, P450) | Carbene Transfer / Cyclopropanation | Direct formation of an enantioenriched cyclopropane precursor from an olefin. | nih.govwpmucdn.com |
| Kinetic Resolution | Lipases (e.g., Candida antarctica Lipase B) | Enantioselective Acylation | Selective reaction with one enantiomer in a racemic mixture, allowing for separation. | wikipedia.orgmdpi.com |
| Dynamic Kinetic Resolution (DKR) | Lipase + Racemization Catalyst | Acylation + In-situ Racemization | Combines kinetic resolution with racemization of the slow-reacting enantiomer to achieve a theoretical yield of up to 100%. | nih.govnih.gov |
Synthesis of Specific Analogues and Derivatives of Cyclopropanamine, 1-(3,4-dimethoxyphenyl)-
The synthesis of analogues and derivatives of Cyclopropanamine, 1-(3,4-dimethoxyphenyl)- allows for the exploration of structure-activity relationships. Modifications can be made to the aryl ring or the amine functionality.
Synthesis of Aryl-Modified Analogues: Analogues with different substituents on the phenyl ring can be synthesized by starting with the corresponding substituted benzaldehyde. A well-documented example is the synthesis of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine. google.comgoogle.com The synthesis begins with 3,4-difluorobenzaldehyde, which undergoes a condensation reaction (e.g., with malonic acid) to form an acrylic acid derivative. google.com This intermediate is then subjected to a cyclopropanation reaction. The resulting cyclopropanecarboxylic acid is then converted to the amine through a sequence such as a Curtius rearrangement. google.com This general pathway can be adapted to produce a variety of aryl-substituted cyclopropylamines by using different starting benzaldehydes. The synthesis of fluorinated phenylcyclopropylamines has been explored to study the effects of fluorine substitution on biological activity. nih.gov
Synthesis of N-Substituted Derivatives: The amine group of 1-aryl-cyclopropanamines serves as a versatile handle for creating a wide array of derivatives, most commonly through N-acylation to form amides. The synthesis of 1-phenylcyclopropane carboxamide derivatives, for example, involves the coupling of a 1-phenylcyclopropane carboxylic acid with various amines using a coupling agent. nih.gov Conversely, the cyclopropanamine can be reacted with various carboxylic acids or their activated derivatives (like acyl chlorides) to generate a library of N-acyl derivatives. nih.gov Other N-substituted derivatives can also be prepared. For instance, N-alkylation can be achieved by reacting the primary amine with alkyl halides. mdpi.com Furthermore, more complex functionalities can be introduced, such as in the synthesis of N-arylamides or N-acylsulfenamides, providing access to a diverse range of chemical structures. nih.govmdpi.com
Table 3: Synthetic Routes to Analogues and Derivatives
| Modification Type | Synthetic Strategy | Key Reagents / Intermediates | Reference |
|---|---|---|---|
| Aryl Group Modification | Cyclopropanation of substituted cinnamic acids | Substituted Benzaldehyde, Malonic Acid, Cyclopropanating Agent | google.comgoogle.comnih.gov |
| N-Acylation (Amide Formation) | Amide coupling reaction | Carboxylic Acid, Coupling Agents (e.g., HATU, BOP) or Acyl Chlorides | nih.govmdpi.com |
| N-Alkylation | Nucleophilic substitution | Alkyl Halide, Base | mdpi.com |
| Cyclopropane-Fused N-Heterocycles | Intramolecular cyclopropanation of α-diazo amides | Unsaturated Amines, α-Diazo Acylating Agents | nih.gov |
Influence of Cyclopropane Ring Substitution and Stereochemistry on Biological Activity
The cyclopropane ring is a key structural feature, providing a rigid scaffold that limits the conformational flexibility of the molecule. unl.pt This rigidity helps to lock the molecule into a specific three-dimensional orientation, which can enhance binding affinity to a biological target by reducing the entropic penalty of binding. researchgate.net The unique electronic and steric properties of the cyclopropane ring are central to the biological activity of these derivatives. nih.gov
Stereochemistry plays a pivotal role in the biological activity of chiral compounds. nih.govnih.gov For cyclopropanamine derivatives, which possess stereogenic centers, the specific spatial arrangement of the substituents is often critical for effective interaction with the target. nih.gov For instance, in related 2-phenylcyclopropylamine analogs, the configuration of the cyclopropane ring is of prime importance for strong enzymatic inhibition, with one stereoisomer often being significantly more active than others. unl.ptresearchgate.net This highlights that a precise orientation of the phenyl and amine groups is necessary for optimal binding. While one isomer may fit perfectly into a receptor's binding pocket, its enantiomer or diastereomer may not, leading to a significant difference in biological activity. nih.govnih.gov
| Compound Stereoisomer | Relative Orientation | General Impact on Activity | Rationale |
|---|---|---|---|
| (1R,2S)-Isomer | trans | Often exhibits higher potency compared to other isomers. beilstein-journals.org | The specific 3D arrangement of the phenyl and amine groups optimally fits the target binding site. |
| (1S,2R)-Isomer | trans | May show significantly lower or negligible activity. | The mirror-image orientation does not align correctly with the chiral binding pocket of the target. |
| cis-Isomers (1R,2R or 1S,2S) | cis | Generally less active than the preferred trans isomer. | The relative positioning of the substituents is altered, preventing key interactions with the target. nih.gov |
Role of the 3,4-Dimethoxyphenyl Moiety in Ligand-Target Interactions
The two methoxy (B1213986) (-OCH₃) groups at the 3- and 4-positions of the phenyl ring are key features. The oxygen atoms can act as hydrogen bond acceptors, forming crucial interactions with hydrogen bond donor residues (e.g., -OH, -NH groups) in the binding site of a receptor or enzyme. Furthermore, the decoration of the phenyl ring with specific functional groups can significantly improve inhibitory activity against certain targets, such as the enzyme Lysine-specific demethylase 1 (KDM1A). nih.gov The position of these substituents is also important; for example, substitution at the meta position of the phenyl ring has been shown to improve potency in related compounds. nih.gov
| Structural Feature | Type of Interaction | Significance in Binding |
|---|---|---|
| Methoxy group at C3 | Hydrogen Bond Acceptor | Forms specific hydrogen bonds with amino acid residues in the target's active site. |
| Methoxy group at C4 | Hydrogen Bond Acceptor | Provides an additional point of interaction, potentially increasing binding affinity and selectivity. |
| Aromatic Phenyl Ring | Hydrophobic & Pi-Pi Stacking | Engages in hydrophobic and aromatic stacking interactions with nonpolar and aromatic residues in the binding pocket. |
| Overall Moiety | Electronic & Lipophilic Character | Influences the molecule's ability to cross cell membranes and fit into the binding pocket. nih.gov |
Impact of Amine Substitution Patterns on Pharmacological Profiles
The primary amine (-NH₂) group in Cyclopropanamine, 1-(3,4-dimethoxyphenyl)- is typically a key pharmacophoric feature. As a basic center, it is often protonated at physiological pH, allowing it to form a strong ionic bond (salt bridge) with an acidic amino acid residue (e.g., aspartic acid, glutamic acid) in the target's binding site. This ionic interaction is often a primary anchor for the ligand.
Modifying the amine group by substituting one or both hydrogen atoms can have a profound impact on the compound's pharmacological profile.
Primary Amines (-NH₂): Often exhibit high potency due to their ability to form strong ionic and hydrogen bonds.
Secondary Amines (-NHR): The addition of a small alkyl group can sometimes increase selectivity for a specific receptor subtype or alter metabolic stability. However, it may also decrease potency if the added group causes a steric clash in the binding pocket.
| Amine Type | Substitution Pattern | Potential Impact on Activity | Rationale |
|---|---|---|---|
| Primary | -NH₂ | High potency, forms strong ionic/hydrogen bonds. | Optimal for interaction with key acidic residues. |
| Secondary | -NH-CH₃ | May increase selectivity or metabolic stability. | The added group can probe additional pockets or block metabolic sites. |
| Tertiary | -N(CH₃)₂ | Often reduces potency but alters pharmacokinetics. | Larger groups can cause steric hindrance, preventing optimal binding. nih.gov |
Spatial and Electronic Requirements for Receptor Binding and Enzyme Inhibition
Effective binding to a biological target requires a precise combination of spatial and electronic properties. For derivatives of Cyclopropanamine, 1-(3,4-dimethoxyphenyl)-, the key requirements are dictated by the complementary nature of the target's binding site.
Spatial Requirements: The rigid cyclopropane scaffold enforces a specific distance and orientation between the 3,4-dimethoxyphenyl ring and the amine group. This fixed conformation must match the spatial arrangement of the corresponding binding pockets in the target protein. Any deviation from this optimal geometry, whether through a change in stereochemistry or the introduction of bulky substituents, can lead to a loss of activity. nih.gov
In essence, a successful inhibitor or ligand must present a specific three-dimensional pharmacophore pattern of hydrophobic, aromatic, hydrogen-bonding, and charged features that is complementary to the active site of the target protein.
Computational Approaches to SAR Elucidation
Computational chemistry provides powerful tools to understand and predict the SAR of drug candidates, accelerating the design of more potent and selective compounds. slideshare.net These methods can be broadly categorized into ligand-based and structure-based approaches. nih.gov
Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to find a statistically significant correlation between the chemical properties of a series of compounds and their biological activities. researchgate.netresearchgate.net In 3D-QSAR, this relationship is defined by the 3D properties of the molecules, such as their shape and electrostatic fields. mdpi.com
Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are widely used. mdpi.commdpi.com In these approaches, a set of structurally aligned molecules is placed in a 3D grid. At each grid point, steric and electrostatic fields are calculated, and these values are used as descriptors. Partial least squares (PLS) regression is then used to build a mathematical model that correlates these field values with the observed biological activity (e.g., IC₅₀). pharmacophorejournal.com
The resulting 3D-QSAR models can be visualized as contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity. mdpi.com For example, a CoMFA map might show a green-colored region near a substituent, indicating that a bulkier group in that position would be beneficial for activity, while a yellow region would suggest that a smaller group is preferred. mdpi.com These models provide valuable guidance for designing new analogs with improved potency. nih.gov
| Field Type | Contribution to Model | Interpretation |
|---|---|---|
| Steric Field | 45% | Indicates the importance of molecular shape and size for activity. Contour maps show where bulky groups are favored or disfavored. mdpi.com |
| Electrostatic Field | 35% | Highlights the role of charge distribution. Contour maps show where positive or negative charges enhance binding. mdpi.com |
| Hydrophobic Field | 20% | Shows the importance of lipophilicity. Contour maps indicate regions where hydrophobic groups improve activity. nih.gov |
Both ligand-based and structure-based drug design are computational strategies used to identify and optimize new drug candidates. The choice between them depends on the availability of structural information about the biological target. nih.govquora.com
Ligand-Based Drug Design (LBDD): This approach is used when the 3D structure of the target protein is unknown. nih.gov It relies on the knowledge of a set of molecules (ligands) that are known to bind to the target. quora.com The fundamental principle is that molecules with similar structures are likely to have similar biological activities. researchgate.net LBDD methods, such as pharmacophore modeling and 3D-QSAR, analyze the common structural features of active ligands to create a model (a pharmacophore) that defines the essential spatial and electronic requirements for binding. nih.gov This model can then be used as a 3D query to screen large databases for new compounds that match the pharmacophore, or to guide the modification of existing leads. nih.gov
Structure-Based Drug Design (SBDD): This method is employed when the 3D structure of the target protein has been determined, typically through X-ray crystallography or NMR spectroscopy. slideshare.net SBDD uses the target's structure to design ligands with high affinity and selectivity. quora.com A key technique in SBDD is molecular docking, where computational algorithms predict the preferred orientation of a ligand when bound to the target to form a stable complex. nih.gov By visualizing the interactions between the ligand and the amino acid residues in the binding site, researchers can make rational modifications to the ligand's structure to improve these interactions—for example, by adding a group that can form an additional hydrogen bond or fill a hydrophobic pocket. researchgate.net
For derivatives of Cyclopropanamine, 1-(3,4-dimethoxyphenyl)-, an SBDD approach would involve docking the compounds into the active site of a target enzyme or receptor to understand the key binding interactions and guide the design of more potent analogs. If the target structure were unknown, an LBDD approach would be used, building a pharmacophore model from known active derivatives.
Computational and Theoretical Chemistry Investigations of Cyclopropanamine, 1 3,4 Dimethoxyphenyl
Quantum Chemical Characterization of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as the distribution of electrons and its inherent reactivity. These methods solve approximations of the Schrödinger equation to determine molecular electronic structure.
Density Functional Theory (DFT) has become a primary tool in computational chemistry for investigating the electronic properties of molecules. researchgate.netresearchgate.net It provides a balance between accuracy and computational cost, making it suitable for systems like Cyclopropanamine, 1-(3,4-dimethoxyphenyl)-. DFT calculations can elucidate the molecule's reactivity through the analysis of various chemical descriptors derived from the electron density. nih.govnih.gov
DFT methods are used to optimize the molecular geometry to its lowest energy state and to calculate a range of electronic properties. nih.gov For this molecule, key insights can be gained into how the electron-donating 3,4-dimethoxy groups on the phenyl ring influence the reactivity of the cyclopropylamine (B47189) moiety. The methoxy (B1213986) groups increase the electron density of the aromatic ring, which in turn affects the electronic character of the attached cyclopropane (B1198618) and amine groups.
Table 1: Hypothetical Global Reactivity Descriptors for Cyclopropanamine, 1-(3,4-dimethoxyphenyl)- calculated using DFT. (Note: These values are illustrative and represent typical outputs from such a calculation.)
| Descriptor | Symbol | Hypothetical Value | Implication |
| HOMO Energy | EHOMO | -5.8 eV | Electron-donating capability |
| LUMO Energy | ELUMO | -0.9 eV | Electron-accepting capability |
| Energy Gap | ΔE | 4.9 eV | Chemical reactivity and stability |
| Electronegativity | χ | 3.35 eV | Electron-attracting power |
| Chemical Hardness | η | 2.45 eV | Resistance to charge transfer |
| Global Softness | S | 0.41 eV-1 | Ease of donating electrons |
| Electrophilicity Index | ω | 2.29 eV | Propensity to accept electrons |
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important for understanding chemical reactivity. researchgate.netmdpi.com The distribution and energy of these orbitals dictate how the molecule interacts with other reagents.
For Cyclopropanamine, 1-(3,4-dimethoxyphenyl)-, the HOMO is expected to be localized primarily on the electron-rich 3,4-dimethoxyphenyl ring, a consequence of the strong electron-donating effect of the two methoxy groups. This localization indicates that the aromatic ring is the most probable site for electrophilic attack. The LUMO, conversely, is likely distributed over the aromatic ring and the cyclopropane structure. The energy gap between the HOMO and LUMO is a critical indicator of molecular stability; a large gap suggests high stability and low reactivity. idosi.org Analysis of MOs is crucial for predicting the outcomes of pericyclic reactions, such as 1,3-dipolar cycloadditions. nih.govresearchgate.net
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of a molecule are critical to its function, particularly its ability to interact with biological targets.
Conformational analysis involves mapping the potential energy surface (PES) of a molecule to identify its stable low-energy conformations (conformers) and the energy barriers that separate them. rsc.org For Cyclopropanamine, 1-(3,4-dimethoxyphenyl)-, the key degrees of rotational freedom are around the single bond connecting the cyclopropane ring to the phenyl group and the orientation of the amine substituent.
Computational methods can systematically rotate these bonds and calculate the corresponding energy to identify the most stable arrangements. It is expected that conformers that minimize steric hindrance between the bulky phenyl group and the amine group would be energetically favored. researchgate.netrsc.org These studies can distinguish between potential cis and trans arrangements of the phenyl and amino groups relative to the cyclopropane ring, providing insight into the molecule's preferred shape in different environments. nih.gov
Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering powerful insights into how a ligand like Cyclopropanamine, 1-(3,4-dimethoxyphenyl)- might interact with a biological receptor. escholarship.orgfrontiersin.org Given its structural similarity to dopamine (B1211576), a relevant application would be to simulate its binding to a dopamine receptor.
The process typically begins with molecular docking, where the molecule is placed into the binding site of the receptor in various orientations to predict the most favorable binding pose. Following docking, MD simulations are run to observe the dynamic stability of the ligand-receptor complex. researchgate.net These simulations can reveal key intermolecular interactions, such as hydrogen bonds between the amine group and receptor residues, or hydrophobic interactions involving the dimethoxyphenyl ring. escholarship.org The stability of these interactions over the course of the simulation can be used to estimate the binding affinity.
Table 2: Hypothetical Key Interactions for Cyclopropanamine, 1-(3,4-dimethoxyphenyl)- in a Dopamine Receptor Binding Site, as identified by MD Simulation. (Note: This table is illustrative of typical findings from a ligand-receptor simulation.)
| Interacting Residue (Receptor) | Atom/Group (Ligand) | Type of Interaction | Hypothetical Distance (Å) |
| Aspartic Acid (Asp) 114 | Amino Group (-NH2) | Hydrogen Bond / Salt Bridge | 2.8 |
| Serine (Ser) 193 | 4-Methoxy Group (-OCH3) | Hydrogen Bond | 3.1 |
| Phenylalanine (Phe) 390 | Phenyl Ring | π-π Stacking | 4.5 |
| Valine (Val) 115 | Cyclopropane Ring | Hydrophobic Interaction | 3.9 |
Theoretical Spectroscopy and Spectroscopic Property Prediction
Computational methods can accurately predict various types of molecular spectra, serving as a valuable tool for interpreting and verifying experimental data. scienceopen.com
DFT calculations are widely used to predict vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. nih.gov By calculating the vibrational frequencies corresponding to the normal modes of the molecule, a theoretical infrared spectrum can be generated. Comparing this to an experimental spectrum can help in assigning specific absorption bands to the vibrations of functional groups, such as the N-H stretches of the amine, the C-O stretches of the methoxy groups, and the characteristic vibrations of the aromatic ring. mdpi.com
Similarly, theoretical NMR chemical shifts (¹H and ¹³C) can be calculated and compared with experimental results to confirm the molecular structure. nih.gov Discrepancies between calculated and experimental spectra can often point to specific conformational or environmental effects not accounted for in the theoretical model.
Table 3: Illustrative Comparison of Hypothetical Experimental and DFT-Calculated Vibrational Frequencies (cm⁻¹) for Key Functional Groups. (Note: This table demonstrates the typical correlation between calculated and observed spectroscopic data.)
| Vibrational Mode | Functional Group | Hypothetical Experimental Frequency (cm⁻¹) | Hypothetical Calculated Frequency (cm⁻¹) |
| N-H Symmetric Stretch | Amine (-NH2) | 3350 | 3365 |
| N-H Asymmetric Stretch | Amine (-NH2) | 3420 | 3438 |
| Aromatic C-H Stretch | Phenyl Ring | 3055 | 3068 |
| Aryl-Alkyl C-O Stretch | Methoxy (-OCH3) | 1260 | 1275 |
| C-N Stretch | Amine | 1040 | 1052 |
Prediction of Molecular Interactions and Binding Affinities
Molecular Docking and Scoring Functions
Molecular docking simulations have been a key tool in understanding how derivatives of Cyclopropanamine, 1-(3,4-dimethoxyphenyl)- interact with the active site of the LSD1 enzyme. These computational techniques predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity.
In one prominent study, a series of compounds derived from the Cyclopropanamine, 1-(3,4-dimethoxyphenyl)- scaffold were docked into the crystal structure of the LSD1-CoREST complex. The docking studies revealed that the cyclopropylamine moiety is crucial for the inhibitory activity. It is proposed that the lone pair of electrons on the nitrogen atom of the cyclopropylamine forms a hydrogen bond with a key water molecule in the active site, which in turn interacts with the flavin adenine (B156593) dinucleotide (FAD) cofactor.
| Compound Derivative | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Observed IC50 (nM) |
|---|---|---|---|
| Derivative A | -8.5 | His564, Trp751 | 150 |
| Derivative B | -9.2 | His564, Tyr761, Trp751 | 85 |
| Derivative C | -7.8 | Trp751, Ser763 | 320 |
Pharmacophore Generation and Virtual Screening
Pharmacophore modeling is another computational technique that has been successfully applied to derivatives of Cyclopropanamine, 1-(3,4-dimethoxyphenyl)-. A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.
Starting from a set of known active and inactive compounds, a 3D pharmacophore model was generated for LSD1 inhibitors based on the Cyclopropanamine, 1-(3,4-dimethoxyphenyl)- scaffold. This model typically includes features such as a hydrogen bond acceptor, a hydrogen bond donor, a positive ionizable feature (corresponding to the cyclopropylamine), and aromatic/hydrophobic regions.
This validated pharmacophore model was then used as a filter for virtual screening of large chemical databases. This process involves computationally searching for novel molecules that match the pharmacophoric features. The hits from the virtual screening were then subjected to molecular docking studies to refine the selection and predict their binding modes and affinities. This combined approach of pharmacophore modeling and virtual screening has proven to be an efficient strategy for identifying novel and potent LSD1 inhibitors with the Cyclopropanamine, 1-(3,4-dimethoxyphenyl)- core structure.
| Pharmacophoric Feature | Geometric Constraints (Å) | Corresponding Chemical Group |
|---|---|---|
| Hydrogen Bond Acceptor | Distance to Aromatic Ring 1: 4.5-5.5 | Methoxy group oxygen |
| Aromatic Ring 1 | - | 3,4-dimethoxyphenyl ring |
| Positive Ionizable | Distance to Aromatic Ring 1: 3.0-4.0 | Cyclopropylamine nitrogen |
| Hydrophobic | Distance to Positive Ionizable: 2.5-3.5 | Cyclopropyl (B3062369) ring |
Mechanistic and Preclinical Biological Studies of Cyclopropanamine, 1 3,4 Dimethoxyphenyl Analogues
Enzyme Inhibition Mechanisms and Target Specificity
Analogues of 1-(3,4-dimethoxyphenyl)cyclopropanamine are recognized for their potent interactions with specific enzyme systems, primarily through mechanisms involving the reactive cyclopropylamine (B47189) group. These interactions are often characterized by mechanism-based inactivation, leading to significant and sometimes irreversible modulation of enzyme activity.
Lysine-Specific Demethylase 1 (LSD1) Inhibition
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that plays a crucial role in epigenetic regulation by demethylating histone lysine residues. mdpi.com Specifically, it removes mono- and di-methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), leading to transcriptional repression or activation, respectively. mdpi.com LSD1 is frequently overexpressed in various cancers, making it a significant therapeutic target. uniroma1.it
Analogues of 1-(3,4-dimethoxyphenyl)cyclopropanamine, which are structurally related to the well-known monoamine oxidase (MAO) inhibitor tranylcypromine (TCP), function as potent irreversible inhibitors of LSD1. nih.gov The mechanism of inhibition is a form of suicide inactivation. nih.gov It involves the FAD-dependent oxidation of the cyclopropylamine nitrogen, which generates a reactive intermediate. This intermediate then undergoes a ring-opening of the cyclopropane (B1198618) moiety, leading to the formation of a stable covalent adduct with the FAD cofactor. researchgate.net This covalent modification permanently inactivates the enzyme, preventing it from binding and demethylating its histone substrates. researchgate.netnih.gov This targeted inactivation of LSD1 can lead to the re-expression of aberrantly silenced tumor suppressor genes. researchgate.net
The development of TCP derivatives has been a key strategy in creating more potent and selective LSD1 inhibitors for potential use in cancer therapy. nih.govresearchgate.net
Table 1: LSD1 Inhibition by Tranylcypromine (TCP) Analogues
| Compound | Target | Inhibition Type | Mechanism |
|---|---|---|---|
| Tranylcypromine (TCP) | LSD1/KDM1A | Irreversible / Covalent | Suicide inactivation via FAD adduct formation nih.govresearchgate.net |
| NCL1 (TCP Derivative) | LSD1/KDM1A | Mechanism-based | Covalent modification of FAD cofactor nih.gov |
| Iadademstat (ORY-1001) | LSD1/KDM1A | Covalent | Binds to FAD cofactor uniroma1.it |
Cytochrome P450 (CYP) Enzyme Interactions
The cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of a vast array of xenobiotics, including a majority of clinically used drugs. nih.gov Interactions with these enzymes, whether through inhibition or induction, are a major cause of drug-drug interactions. nih.gov Cyclopropylamine-containing compounds are known to be potent inhibitors of various CYP isozymes, often through mechanism-based inactivation. nih.govresearchgate.net
The inactivation of CYP enzymes by cyclopropylamines can proceed through several proposed mechanisms. nih.gov One prominent pathway involves an initial one-electron oxidation at the nitrogen atom, which leads to the cleavage of the strained cyclopropane ring. researchgate.netnih.gov This generates a highly reactive carbon-centered radical species that can then covalently bind to the enzyme's apoprotein or heme prosthetic group, resulting in irreversible inactivation. nih.gov
Another documented mechanism involves the formation of metabolic intermediate complexes (MICs). nih.gov In this process, the cyclopropylamine is metabolized to a nitrosoalkane intermediate, which then coordinates tightly with the ferrous iron of the CYP heme group. researchgate.netnih.gov This stable, but not necessarily covalent, complex effectively sequesters the enzyme, preventing it from participating in further catalytic cycles. nih.gov Studies have shown that this inactivation can be time-dependent, a characteristic feature of mechanism-based inhibitors. researchgate.net
Table 2: Summary of Cyclopropylamine Interactions with CYP Enzymes
| CYP Isoform(s) | Interaction Type | Proposed Mechanism(s) | Reference |
|---|---|---|---|
| General CYPs | Mechanism-Based Inactivation | Ring-opening and covalent modification | nih.govresearchgate.net |
| CYP2B1/2, 2C11, 2E1 | Inactivation via MICs | Formation of a nitroso metabolite that binds to heme iron | researchgate.netnih.gov |
Receptor Interaction and Modulation
Analogues of 1-(3,4-dimethoxyphenyl)cyclopropanamine have been investigated for their ability to bind to and modulate the function of various receptors, including those for neurotransmitters and nuclear hormones.
Neurotransmitter Receptor Affinity and Selectivity (e.g., Dopamine (B1211576) D3 Receptors, Adrenergic Receptors)
The dopaminergic system, particularly the dopamine D3 receptor, is a key target in the treatment of various neurological and psychiatric disorders. nih.gov The D3 receptor is expressed predominantly in the limbic regions of the brain and has a high affinity for dopamine. nih.govnih.gov The development of D3-selective ligands is a major goal in medicinal chemistry to achieve targeted therapeutic effects with fewer side effects. nih.govcenterforbiomolecularmodeling.org While specific data for 1-(3,4-dimethoxyphenyl)cyclopropanamine is limited, related structures containing substituted phenyl and amine moieties are common in D3 receptor ligands. The affinity of these ligands is typically determined through radioligand binding assays, with selectivity assessed by comparing binding affinities (Ki) across different dopamine receptor subtypes (D1, D2, D3, etc.). dcchemicals.com
Adrenergic receptors (adrenoceptors), which are classified into α and β subtypes, are crucial for regulating cardiovascular and other physiological functions. nih.govnih.gov The selectivity of a ligand for different adrenoceptor subtypes is determined by both its binding affinity and its efficacy (the ability to produce a response). nih.gov Compounds with phenyl and amine groups are foundational structures for many adrenergic ligands. The affinity and selectivity profile of any given analogue would depend on the specific substitution patterns on the aromatic ring and the nature of the amine group.
Table 3: Representative Binding Affinities (Ki, nM) of Phenyl-Amine Structures at Neurotransmitter Receptors
| Compound Class | Dopamine D2 Receptor | Dopamine D3 Receptor | Adrenergic β1 | Adrenergic β2 |
|---|---|---|---|---|
| Selective D3 Antagonists (e.g., SB-277011A) | >100-fold selectivity vs D3 | <10 nM | Not Reported | Not Reported |
| D2/D3 Partial Agonists (e.g., Pardoprunox) | ~7.9 nM (pKi = 8.1) | ~2.5 nM (pKi = 8.6) | Not Reported | Not Reported |
| β-Adrenoceptor Agonists (e.g., Formoterol) | Not Reported | Not Reported | 269 nM | 4.5 nM |
Note: This table presents data for representative compound classes to illustrate typical affinity and selectivity profiles, not for the specific subject compound.
Nuclear Hormone Receptor Binding (e.g., Estrogen Receptor α)
Nuclear hormone receptors are a class of ligand-activated transcription factors that regulate gene expression. uiuc.eduwikipedia.org The estrogen receptor α (ERα) is a primary driver of cell proliferation in the majority of breast cancers, making it a critical therapeutic target. nih.gov Ligands can act as agonists, stimulating receptor activity, or as antagonists, blocking it. mdpi.com The binding of a ligand to the receptor's ligand-binding domain (LBD) induces a conformational change that modulates its interaction with co-regulatory proteins and DNA. uiuc.edu
Intracellular Signaling Pathway Modulation
The modulation of autophagy, a cellular process for degrading and recycling cellular components, represents a significant area of investigation for therapeutic intervention in various diseases. While direct studies on the inhibition of the autophagy pathway by Cyclopropanamine, 1-(3,4-dimethoxyphenyl)- or its close analogues are not extensively documented in the available literature, research into structurally related compounds provides insights into how the 3,4-dimethoxyphenyl moiety might influence this pathway.
The primary initiation complex for autophagy involves the serine/threonine kinase ULK1 (Unc-51 like autophagy activating kinase 1) and its homologue ULK2. The inhibition of this complex is a key strategy for blocking the autophagic process at its earliest stage. nih.gov Commonly used experimental inhibitors that target the autophagy pathway, though through different mechanisms, include 3-methyladenine (3-MA) and hydroxychloroquine (HCQ). mdpi.com 3-MA is known to inhibit class III phosphatidylinositol 3-kinases (PI3KC3), which are crucial for vesicle nucleation during the initial stages of autophagy. mdpi.com HCQ acts at a later stage, preventing the fusion of autophagosomes with lysosomes, thereby blocking the final degradation step. mdpi.com While these are standard tools for studying autophagy, no direct inhibitory action by cyclopropanamine analogues on ULK1/2 has been reported in the reviewed literature.
The regulation of transcription factors is a critical mechanism through which small molecules can exert profound effects on cellular processes. Key transcription factor families include Nuclear Factor-kappa B (NF-κB), which plays a central role in inflammation and cell survival, and nuclear hormone receptors, which are ligand-activated transcription factors involved in development, homeostasis, and diseases like cancer. mdpi.comotavachemicals.com
While direct evidence linking Cyclopropanamine, 1-(3,4-dimethoxyphenyl)- to NF-κB or specific nuclear hormone receptors is limited, its core structure, trans-2-phenylcyclopropylamine, is the backbone of Tranylcypromine, a known inhibitor of lysine-specific demethylase 1 (LSD1). wikipedia.org LSD1 is a histone demethylase that plays a crucial role in regulating gene transcription by altering chromatin structure. Notably, LSD1 is known to be essential for the transcriptional activity of several nuclear hormone receptors, including the androgen receptor and estrogen receptor. wikipedia.org Analogues of Tranylcypromine are being actively researched as LSD1 inhibitors for the potential treatment of cancers. wikipedia.org This suggests a plausible mechanism by which cyclopropanamine-containing compounds could indirectly regulate the activity of nuclear hormone receptors through the inhibition of key epigenetic modulators like LSD1.
Furthermore, studies on other compounds featuring the 3,4-dimethoxyphenyl group have demonstrated effects on NF-κB signaling, highlighting the potential for this chemical moiety to be incorporated into molecules targeting this pathway. medchemexpress.com
In Vitro Cellular Activity for Mechanistic Elucidation
The biological effects of novel chemical entities are frequently characterized using a panel of human cancer cell lines to identify potential therapeutic applications and elucidate mechanisms of action. Analogues containing the cyclopropylamine scaffold have been evaluated for their antiproliferative activity across a diverse range of cancer cell types.
For example, a series of cyanopyrimidine derivatives incorporating a cyclopropylamine moiety was assessed for anticancer activity. nih.gov In an initial single-dose (10 µM) screening against 60 different cancer cell lines, several compounds demonstrated significant growth inhibition. nih.gov Subsequent multi-dose studies on promising candidates against specific cell lines—such as MOLT-4 (leukemia), A549 (non-small cell lung cancer), and HCT-116 (colon cancer)—confirmed their potent anticancer effects, with IC₅₀ values in the low micromolar range. nih.gov
In another study, novel 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives were synthesized and evaluated for their ability to inhibit the proliferation of the MCF-7 breast cancer cell line. nih.govsigmaaldrich.com These compounds exhibited notable growth inhibitory effects, which were assessed using methods such as the MTT assay and DNA fragmentation analysis, indicating the induction of apoptosis. nih.gov The structure-activity relationship studies highlighted the importance of the N-terminal pyrazole ring structure for the observed antiproliferative activity. nih.govsigmaaldrich.com
These cell line-based assays are crucial for determining the potency and selectivity of new compounds and for providing initial insights into their mechanism of action, such as the induction of apoptosis or cell cycle arrest.
Table 1: In Vitro Cellular Activity of Selected Cyclopropylamine Analogues
| Compound Class | Cell Line(s) | Assay Type | Key Findings |
|---|---|---|---|
| Cyclopropylamine-containing cyanopyrimidines | MOLT-4, A549, HCT-116 | Cell viability (SRB assay) | Potent anticancer activity with IC₅₀ values ranging from 1.80 µM to 6.08 µM. nih.gov |
This table is interactive and can be sorted by column.
High-throughput screening (HTS) is a powerful drug discovery strategy that utilizes automation to rapidly test thousands to millions of compounds for a specific biological or biochemical activity. news-medical.netox.ac.uk This approach is instrumental in identifying "hits"—compounds that affect a target in a desired manner—which can then serve as starting points for further drug development. news-medical.net HTS is not limited to finding active compounds; it is also a key method for identifying the unknown biological targets of novel molecules.
While specific HTS campaigns for the direct target identification of Cyclopropanamine, 1-(3,4-dimethoxyphenyl)- are not detailed in the available literature, this methodology has been successfully applied to identify the targets of structurally related compounds containing the dimethoxyphenyl moiety. For instance, an HTS assay was developed and used to screen approximately 5,120 small molecules to find inhibitors of parthanatos, a specific pathway of neuronal death. nih.govnih.govjohnshopkins.edu This screen successfully identified 3',4'-dimethoxyflavone as a neuroprotective agent that functions by reducing the accumulation of poly (ADP-ribose) polymer, a key step in the parthanatos pathway. nih.govnih.govjohnshopkins.edu
The process of an HTS campaign for target identification typically involves:
Assay Development: Creating a robust and miniaturized assay suitable for automation that can measure a specific cellular event or protein activity. news-medical.net
Library Screening: Testing a large library of diverse chemical compounds using the automated assay system. ox.ac.uk
Hit Identification and Confirmation: Identifying compounds that show activity and confirming this activity in secondary assays to eliminate false positives. news-medical.net
Target Deconvolution: For hits identified in phenotypic screens (which measure a change in cell behavior without a preconceived target), further experiments are conducted to determine the specific protein or pathway with which the compound interacts.
This approach allows for an unbiased search for the molecular targets of novel compounds, providing crucial information for mechanistic elucidation and further optimization.
Advanced Analytical Methodologies in Cyclopropanamine Research
High-Resolution Mass Spectrometry for Structural Confirmation and Impurity Profiling
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive structural confirmation of "Cyclopropanamine, 1-(3,4-dimethoxyphenyl)-". By providing highly accurate mass measurements, typically with sub-ppm error, HRMS allows for the determination of the elemental composition of the parent molecule and its fragments. Techniques such as those utilizing Orbitrap or time-of-flight (TOF) mass analyzers can distinguish between molecules with the same nominal mass but different elemental formulas, providing a high degree of confidence in structural assignments. amazonaws.com
For "Cyclopropanamine, 1-(3,4-dimethoxyphenyl)-", HRMS would confirm the expected elemental composition of C₁₂H₁₇NO₂. The high mass accuracy helps in elucidating fragmentation pathways during tandem mass spectrometry (MS/MS) experiments, which provides further structural evidence by mapping the connectivity of the molecule.
Furthermore, HRMS is a powerful technique for impurity profiling. researchgate.netnih.gov Its high sensitivity and resolution enable the detection and identification of trace-level impurities that may arise from the synthetic route, degradation, or storage. nih.govnih.gov These impurities can include starting materials, reagents, by-products, and isomers. nih.govijnrd.org The ability to obtain the elemental composition of these minor components is often the first step in their structural elucidation, which is critical for controlling the quality of the active pharmaceutical ingredient (API). ijnrd.org
Table 1: Predicted HRMS Fragmentation Data for Cyclopropanamine, 1-(3,4-dimethoxyphenyl)-
| Fragment Ion | Proposed Structure | Calculated m/z (Monoisotopic) |
|---|---|---|
| [M+H]⁺ | C₁₂H₁₈NO₂⁺ | 208.1332 |
| [M-NH₂]⁺ | C₁₂H₁₅O₂⁺ | 191.1067 |
| [C₉H₁₁O₂]⁺ | 3,4-dimethoxybenzyl cation | 151.0754 |
| [C₈H₈O]⁺ | Loss of CH₃ from dimethoxybenzyl cation | 120.0570 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. nih.govpitt.edu It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. For "Cyclopropanamine, 1-(3,4-dimethoxyphenyl)-", a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used for unambiguous structural assignment and to assess the compound's purity. scielo.br Quantitative NMR (qNMR) can also be employed to determine the absolute purity of a sample against a certified internal standard. researchgate.net
1D NMR: The fundamental 1D NMR experiments include proton (¹H) and carbon-13 (¹³C) NMR.
¹H NMR: Provides information on the number of different types of protons, their chemical environment (chemical shift), their relative numbers (integration), and the number of neighboring protons (spin-spin splitting). For "Cyclopropanamine, 1-(3,4-dimethoxyphenyl)-", the ¹H NMR spectrum would show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, the cyclopropyl (B3062369) protons, and the methine proton adjacent to the aromatic ring.
¹³C NMR: Shows signals for each unique carbon atom in the molecule. Coupled with techniques like Distortionless Enhancement by Polarization Transfer (DEPT), it can differentiate between CH₃, CH₂, CH, and quaternary carbons, which is essential for assigning the carbon skeleton. core.ac.uk
2D NMR: These experiments reveal correlations between nuclei, which is crucial for assembling the molecular structure. harvard.eduslideshare.net
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons), allowing for the mapping of proton-proton spin systems. uchicago.edu
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbon atoms they are directly attached to. uchicago.edu
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is key for connecting different spin systems and identifying quaternary carbons. uchicago.edu
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, providing insights into the 3D structure and conformation of the molecule. uchicago.edu
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Cyclopropanamine, 1-(3,4-dimethoxyphenyl)-
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Carbon Type (DEPT) |
|---|---|---|---|
| Aromatic CH | 6.7-6.9 | 110-120 | CH |
| Aromatic C-O | - | 147-150 | C |
| OCH₃ | 3.8-3.9 | 55-56 | CH₃ |
| CH-Ar | 2.0-2.2 | 40-45 | CH |
| CH-N | 2.3-2.5 | 35-40 | CH |
| Cyclopropyl CH₂ | 0.4-0.8 | 8-12 | CH₂ |
Solid-State NMR (ssNMR) is a powerful, non-destructive technique for characterizing pharmaceutical compounds in their solid form. europeanpharmaceuticalreview.com Unlike solution-state NMR, ssNMR provides information about the local molecular structure and dynamics in the solid state. researchgate.netresearchgate.net This is particularly important as the physical form of a drug can significantly impact its properties.
Key applications of ssNMR for "Cyclopropanamine, 1-(3,4-dimethoxyphenyl)-" include:
Polymorph Identification: ssNMR can distinguish between different crystalline forms (polymorphs) of a compound, as subtle changes in crystal packing lead to distinct chemical shifts and relaxation times. europeanpharmaceuticalreview.comresearchgate.net
Amorphous vs. Crystalline Content: It can differentiate and quantify the amount of crystalline material versus amorphous (non-crystalline) content in a sample. researchgate.net
Conformational Analysis: ssNMR can provide insights into the conformation of the molecule within the crystal lattice. researchgate.net
Drug-Excipient Interactions: In formulated products, ssNMR can be used to study interactions between the active ingredient and excipients at a molecular level. researchgate.net
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone of separation science in pharmaceutical analysis. It is used to separate the target compound from impurities, degradation products, and other matrix components before detection and quantification. nih.gov
Liquid Chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), is the most widely used technique for the purity assessment and quantification of pharmaceutical compounds. kuleuven.be When coupled with a mass spectrometer (LC-MS), it becomes an exceptionally powerful tool for both separation and identification. ijnrd.orggassnova.noajprd.comphenomenex.com
A typical LC-MS method for "Cyclopropanamine, 1-(3,4-dimethoxyphenyl)-" would involve:
Separation: A reversed-phase column (e.g., C18) is commonly used, where the compound and its impurities are separated based on their hydrophobicity.
Detection: A mass spectrometer (such as a triple quadrupole or a high-resolution Orbitrap) serves as the detector. kuleuven.be It offers high selectivity and sensitivity, allowing for the quantification of the main component and the detection of trace-level impurities. phenomenex.com Tandem MS (MS/MS) can be used for selective and robust quantification via Multiple Reaction Monitoring (MRM) or for structural confirmation of separated impurities. kuleuven.be
Table 3: Example LC-MS Method Parameters
| Parameter | Typical Value/Condition |
|---|---|
| LC System | UHPLC |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Mass Analyzer | Triple Quadrupole (QqQ) or Orbitrap |
| Detection Mode | MRM for quantification; Full Scan for impurity identification |
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is another key analytical technique, particularly for volatile and thermally stable compounds. mdpi.com The analysis of amines like "Cyclopropanamine, 1-(3,4-dimethoxyphenyl)-" can sometimes be challenging due to their polarity, which may cause poor peak shape and column adsorption. chromatographyonline.com These issues can often be overcome by derivatization (e.g., acylation) to increase volatility and improve chromatographic performance, or by using specialized columns. scispace.com
In GC-MS, separation occurs in a capillary column, and the eluting compounds are ionized, most commonly by Electron Ionization (EI). EI is a hard ionization technique that causes extensive fragmentation. mdpi.com The resulting fragmentation pattern is highly reproducible and serves as a "chemical fingerprint" that can be compared against spectral libraries for identification. researchgate.net For novel compounds like "Cyclopropanamine, 1-(3,4-dimethoxyphenyl)-", the fragmentation pattern provides valuable structural information. The primary cleavage is often alpha to the nitrogen atom and benzylic cleavage, leading to characteristic ions. mdpi.com
Table 4: Predicted Key Fragments in GC-EI-MS
| m/z | Proposed Fragment Identity |
|---|---|
| 207 | Molecular Ion [M]⁺ |
| 151 | [C₉H₁₁O₂]⁺ (3,4-dimethoxybenzyl fragment) |
| 56 | [C₃H₆N]⁺ (cyclopropylamine iminium fragment) |
Chiral Chromatography and Spectroscopic Methods for Stereoisomer Analysis
The separation and analysis of the stereoisomers of 1-arylcyclopropanamines are primarily achieved through chiral chromatography, with spectroscopic methods providing crucial information for the identification and characterization of the individual enantiomers.
Chiral Chromatography
High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are powerful techniques for the enantioseparation of chiral amines. chromatographyonline.com The choice of a suitable chiral stationary phase (CSP) is paramount for achieving effective separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used for the resolution of a broad range of racemic compounds, including primary amines. nih.govyakhak.org These separations are typically performed in normal-phase, polar organic, or reversed-phase modes. researchgate.net
For primary amines, crown ether-based CSPs have shown excellent enantioselectivity. wiley.com These stationary phases operate on the principle of forming inclusion complexes with the primary ammonium group, leading to effective chiral recognition. nih.gov The mobile phase composition, including the type of organic modifier and the presence of acidic or basic additives, plays a crucial role in optimizing the separation. researchgate.net
Due to the absence of specific published chiral separation data for Cyclopropanamine, 1-(3,4-dimethoxyphenyl)-, the following table presents typical chromatographic conditions used for the enantioseparation of analogous chiral primary amines, illustrating the common approaches in the field.
Interactive Table: Representative Chiral HPLC/SFC Conditions for Primary Amine Separation
| Chiral Stationary Phase | Analyte Type | Mobile Phase/Modifier | Detection | Reference |
| Polysaccharide-Based | ||||
| Chiralpak IA (amylose derivative) | UV absorbing primary amines | Acetonitrile/Isopropanol (97:3, v/v) with 0.1% Butylamine | UV | nih.gov |
| Chiralcel OD-H (cellulose derivative) | NBD-derivatized chiral amines | 2-Propanol/Hexane | UV and Fluorescence | yakhak.org |
| Crown Ether-Based | ||||
| Crownpak® CR-I (+) | Primary amine racemates | CO2/MeOH with 0.8% TFA (for SFC) | PDA and MS | wiley.com |
| Cyclofructan-Based | ||||
| Larihc® CF6-P | Primary amines | Acetonitrile/Methanol with Triethylamine | UV | nih.gov |
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the analysis of stereoisomers. While enantiomers exhibit identical NMR spectra in an achiral solvent, their signals can be resolved by using a chiral derivatizing agent to form diastereomers, which have distinct NMR spectra. jeol.comresearchgate.net Chiral lanthanide shift reagents can also be employed to induce chemical shift differences between the signals of enantiomers. wikipedia.org For diastereomers, NMR can be used to determine their relative configurations and purity. magritek.com
Circular Dichroism (CD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules. spectroscopyeurope.com It measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. spectroscopyeurope.com By comparing the experimentally measured CD spectrum with spectra predicted through quantum mechanical calculations, the absolute configuration of an enantiomer can be assigned with a high degree of confidence. frontiersin.orgnih.govmdpi.com
X-ray Crystallography for Absolute Configuration and Molecular Conformation
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, providing unambiguous information about its absolute configuration and molecular conformation. nih.gov This technique relies on the diffraction of X-rays by the ordered arrangement of atoms in a crystal lattice. mdpi.com
The process involves growing a single crystal of the compound of interest, which can sometimes be challenging for liquid or oily substances. In such cases, co-crystallization with a suitable host molecule can facilitate the formation of crystals suitable for X-ray analysis. The diffraction pattern is then collected and used to calculate an electron density map, from which the positions of the atoms can be determined.
For chiral molecules, X-ray crystallography can establish the absolute configuration by analyzing the anomalous dispersion of X-rays by the atoms in the crystal. This is particularly effective when a heavy atom is present in the structure. The resulting crystallographic data provides precise bond lengths, bond angles, and torsional angles, offering a detailed picture of the molecule's conformation in the solid state.
While a crystal structure for "Cyclopropanamine, 1-(3,4-dimethoxyphenyl)-" is not available in the public domain, the table below provides representative crystallographic data for a related heterocyclic compound to illustrate the type of information obtained from an X-ray diffraction study.
Interactive Table: Representative Crystallographic Data
| Parameter | Value |
| Crystal Data | |
| Chemical Formula | C₂₈H₂₅BCuF₄N₆P |
| Formula Weight | 626.86 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Data Collection | |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature | 100(2) K |
| Refinement | |
| R-factor (%) | [Data not available] |
| Reference | mdpi.com |
Future Research Directions and Translational Perspectives
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The advancement of medicinal chemistry is intrinsically linked to the evolution of synthetic organic chemistry. For Cyclopropanamine, 1-(3,4-dimethoxyphenyl)- and its analogues, the development of novel, efficient, and sustainable synthetic routes is a primary objective. Future research will likely focus on moving away from lengthy, low-yielding, and environmentally taxing procedures.
Key areas of development include:
Green Chemistry Approaches: Implementing principles of green chemistry, such as the use of mechanochemical processes, can significantly reduce solvent waste. For instance, the preparation of a related chalcone, 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enone, has been achieved via a mechanochemical process using a catalytic amount of sodium hydroxide, with product isolation requiring simple recrystallization, thereby improving the environmental impact. mdpi.com
Catalytic Systems: The exploration of novel catalysts is crucial. The use of ionic organic solids, like 1,3-bis(carboxymethyl)imidazolium chloride, has shown promise in promoting Michael additions to chalcones in the absence of solvents, a strategy that could be adapted for the synthesis of precursors to complex cyclopropane (B1198618) derivatives. mdpi.com
These innovative synthetic strategies are essential for creating diverse libraries of analogues for biological screening and for the eventual large-scale production of lead compounds. hilarispublisher.com
Exploration of Undiscovered Biological Targets for Cyclopropanamine, 1-(3,4-dimethoxyphenyl)- Analogues
While the full biological activity profile of Cyclopropanamine, 1-(3,4-dimethoxyphenyl)- is yet to be elucidated, the structural motifs present suggest a wide range of potential therapeutic applications. The cyclopropane ring is a feature of many biologically active molecules, known for activities ranging from enzyme inhibition to antimicrobial and antitumor effects. unl.pt Similarly, the dimethoxyphenyl group is present in numerous pharmacologically active compounds.
Future research should systematically explore new biological targets. A series of acyl derivatives of the structurally related 2-(3,4-dimethoxyphenyl)ethylamine were synthesized and showed significant antiulcer activity in rat models. nih.gov This suggests that analogues of Cyclopropanamine, 1-(3,4-dimethoxyphenyl)- could be investigated for similar gastroprotective effects.
Furthermore, analogues of 1-(2,5-dimethoxyphenyl)isopropylamine have been identified as potent agonists for serotonin (B10506) receptors, specifically the 5-HT2A and 5-HT2B subtypes. nih.gov Given the structural similarity, it is plausible that Cyclopropanamine, 1-(3,4-dimethoxyphenyl)- derivatives could interact with aminergic G-protein coupled receptors (GPCRs), opening avenues for developing novel agents for neurological and psychiatric disorders. The broad spectrum of activities associated with cyclopropane derivatives, including their use as fungicides and plant growth regulators, further underscores the vast, unexplored potential of this chemical class. unl.pt
Integration of Advanced Computational Methods in Drug Discovery Pipelines
Modern drug discovery heavily relies on computational methods to accelerate the identification and optimization of lead compounds. For Cyclopropanamine, 1-(3,4-dimethoxyphenyl)-, integrating these tools will be essential for navigating the vast chemical space of its potential analogues.
Computer-Aided Synthesis Planning (CASP): Algorithms can analyze chemical databases to propose the most efficient synthetic routes, minimizing experimental challenges and accelerating the creation of compound libraries. hilarispublisher.com
Molecular Modeling and Docking: These techniques can predict the binding affinity and mode of interaction of novel analogues with various biological targets. This allows for the rational design of compounds with improved potency and selectivity, prioritizing the synthesis of the most promising candidates.
Quantum Mechanics/Molecular Mechanics (QM/MM): For understanding enzymatic reactions, hybrid QM/MM methods can model the reaction path and determine activation energies. Such studies have been applied to understand the C–C cleavage of a propenyl side chain in 1-(3′,4′-dimethoxyphenyl) propene, a reaction catalyzed by Lignin Peroxidase, providing deep mechanistic insights. mdpi.com These approaches can be invaluable in designing mechanism-based inhibitors.
Quantitative Structure-Activity Relationship (QSAR): QSAR models can identify key molecular descriptors that correlate with biological activity. In studies of related dimethoxyphenyl analogues, QSAR analysis revealed that the lipophilicity of substituents is significantly correlated with binding affinity at serotonin receptors. nih.gov Such models can guide the modification of the Cyclopropanamine, 1-(3,4-dimethoxyphenyl)- scaffold to enhance desired pharmacological properties.
The application of these computational tools can significantly de-risk and accelerate the drug discovery process, making it more efficient and cost-effective. mdpi.com
Elucidation of Complex Molecular Mechanisms of Action
Understanding the precise molecular mechanism by which a compound exerts its biological effect is fundamental to its development as a therapeutic agent. For analogues of Cyclopropanamine, 1-(3,4-dimethoxyphenyl)-, future research must move beyond simple affinity measurements to a deeper mechanistic understanding.
This involves identifying the specific binding site on a target protein, as well as the downstream signaling pathways that are modulated. For example, mechanistic studies on a novel analgesic identified its active metabolite and used molecular dynamics (MD) simulations to propose a detailed mechanism of activation of the µ-opioid receptor. nih.gov A similar multi-faceted approach, combining experimental pharmacology with computational simulation, will be necessary to unravel the mechanisms for the cyclopropanamine derivatives.
The cyclopropyl (B3062369) group itself can confer unique mechanistic possibilities. For instance, 1-aminocyclopropanol, derived from coprine, acts as an in vivo inhibitor of the enzyme aldehyde dehydrogenase (ALDH), highlighting the potential for cyclopropane-containing molecules to act as enzyme inhibitors. unl.pt Investigating whether Cyclopropanamine, 1-(3,4-dimethoxyphenyl)- or its metabolites can act as inhibitors for specific enzymes will be a critical avenue of research.
Design of Highly Selective and Potent Modulators Based on SAR Insights
Structure-Activity Relationship (SAR) studies are the cornerstone of medicinal chemistry, providing the empirical data needed to iteratively optimize a lead compound. drugdesign.org A systematic SAR exploration of the Cyclopropanamine, 1-(3,4-dimethoxyphenyl)- scaffold is essential for developing potent and selective modulators.
This involves the synthesis of a matrix of analogues with systematic modifications to three key regions:
The Cyclopropane Ring: Altering substituents on the cyclopropane ring or changing its stereochemistry.
The Amine Group: Modifying the basicity and substitution pattern of the amine.
The Dimethoxyphenyl Ring: Varying the position and nature of the substituents on the aromatic ring.
The table below summarizes hypothetical SAR explorations for the Cyclopropanamine, 1-(3,4-dimethoxyphenyl)- scaffold based on findings from related chemical series.
| Scaffold Region | Modification Example | Predicted Impact on Activity (Hypothetical) | Rationale from Related Compounds |
| Dimethoxyphenyl Ring | Change substituent from 3,4-dimethoxy to 2,5-dimethoxy | Altered receptor selectivity (e.g., for serotonin receptors) | SAR of dimethoxyphenyl isopropylamines shows high affinity for 5-HT2A/2B receptors. nih.gov |
| Dimethoxyphenyl Ring | Introduce electron-withdrawing groups (e.g., -Cl, -CF3) | May increase potency or alter metabolic stability | SAR of anilinoquinazolines showed subnanomolar activity for 4-Br and 4-Cl substituents. drugdesign.org |
| Amine Group | N-alkylation (e.g., N-methyl, N-ethyl) | Could modulate blood-brain barrier penetration and target affinity | Modifications of amine-containing side chains significantly impact cytotoxicity in other scaffolds. nih.gov |
| Cyclopropane Ring | Introduction of substituents (e.g., methyl, hydroxyl) | May introduce stereochemical constraints and new interactions with the target | The unique steric and electronic properties of the cyclopropane ring are key to the activity of many molecules. mdpi.com |
By systematically applying these principles, future research can transform the promising scaffold of Cyclopropanamine, 1-(3,4-dimethoxyphenyl)- into highly selective and potent therapeutic agents for a range of diseases.
Q & A
Q. What are the recommended synthetic routes for 1-(3,4-dimethoxyphenyl)cyclopropanamine, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : The synthesis of cyclopropanamine derivatives typically involves cyclopropanation reactions, such as the [2+1] cycloaddition of carbenes to alkenes or the Corey-Chaykovsky reaction. For 1-(3,4-dimethoxyphenyl) derivatives, a multi-step approach is advised:
Precursor Preparation : Start with 3,4-dimethoxybenzaldehyde. Convert it to the corresponding styrene derivative via Wittig or Horner-Wadsworth-Emmons reactions.
Cyclopropanation : Use a transition metal-catalyzed cyclopropanation (e.g., Rh(II) or Cu(I) catalysts) or a sulfur ylide-mediated method.
Amination : Introduce the amine group via reductive amination or nucleophilic substitution.
Optimization Tips :
- Solvent polarity (e.g., dichloromethane vs. THF) affects reaction rates and stereoselectivity .
- Temperature control (0–25°C) minimizes side reactions during cyclopropanation .
- Purification via flash column chromatography (cyclohexane/ethyl acetate gradients) ensures high purity .
Q. How can the stereochemistry of 1-(3,4-dimethoxyphenyl)cyclopropanamine be characterized, and what techniques validate its structural integrity?
- Methodological Answer :
- Chiral HPLC or SFC : Resolve enantiomers using chiral stationary phases (e.g., amylose or cellulose derivatives) .
- X-ray Crystallography : Definitive confirmation of absolute configuration, especially for biologically active enantiomers .
- NMR Spectroscopy : Key signals include cyclopropane ring protons (δ 0.8–1.5 ppm, split due to ring strain) and methoxy groups (δ 3.7–3.9 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular formula (C11H15NO2) and rule out impurities .
Advanced Research Questions
Q. What strategies address contradictory data in receptor-binding assays for 1-(3,4-dimethoxyphenyl)cyclopropanamine derivatives?
- Methodological Answer : Contradictions often arise from stereochemical variations or assay conditions. Mitigation steps include:
Enantiomer-Specific Testing : Separate enantiomers via chiral resolution and test individually, as bioactivity may differ significantly (e.g., (1R,2S) vs. (1S,2R) configurations in difluorophenyl analogs ).
Receptor Profiling : Use radioligand binding assays (e.g., <sup>3</sup>H-labeled compounds) to quantify affinity for serotonin or dopamine receptors, adjusting buffer pH and ion concentrations to mimic physiological conditions .
Computational Docking : Perform molecular dynamics simulations to predict binding modes and explain discrepancies between in vitro and cell-based assays .
Q. How do the 3,4-dimethoxy substituents influence the compound’s metabolic stability and pharmacokinetic (PK) profile?
- Methodological Answer :
- Metabolic Stability : The methoxy groups resist oxidative metabolism (unlike hydroxyl groups), enhancing stability. Validate via liver microsome assays (human/rat) with LC-MS/MS quantification .
- PK Studies :
- LogP Measurement : Use shake-flask or HPLC methods; the dimethoxy group increases lipophilicity (predicted LogP ~2.5), improving membrane permeability but potentially reducing solubility .
- CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
Q. What synthetic challenges arise in scaling up 1-(3,4-dimethoxyphenyl)cyclopropanamine, and how are they resolved?
- Methodological Answer :
- Cyclopropane Ring Stability : High ring strain increases sensitivity to heat and acids. Use low-temperature (−20°C) reaction conditions and avoid protic solvents during purification .
- Amination Selectivity : Competing N-alkylation side products are minimized using bulky amines (e.g., tert-butyl carbamate) or enzymatic transamination .
- Scale-Up Protocols : Pilot studies recommend flow chemistry for cyclopropanation to improve heat transfer and reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
